(S)-3-Aminohexanedioic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-aminohexanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUKSNPNAOIQKU-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375810 |

Source

|

| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61884-74-0 |

Source

|

| Record name | L-beta-Homoglutamic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061884740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Aminohexanedioic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IS7B8BV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-3-Aminohexanedioic Acid Hydrochloride: A Technical Guide to its Mechanism of Action

Foreword

In the landscape of modern drug discovery and biochemical research, the elucidation of a compound's mechanism of action is paramount. It is the foundational knowledge upon which safe and effective therapeutics are built. This guide provides a comprehensive technical overview of the putative mechanisms of action for (S)-3-Aminohexanedioic acid hydrochloride, a molecule of significant interest due to its structural similarity to the excitatory neurotransmitter L-glutamic acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its potential as both an antimicrobial agent and a modulator of glutamatergic neurotransmission. We will delve into the core biochemical pathways this compound is proposed to influence, supported by established experimental methodologies and data interpretation frameworks.

Introduction: The Dual-Potential of a Glutamate Analogue

(S)-3-Aminohexanedioic acid, also known as L-β-homoglutamic acid, presents a fascinating case study in molecular pharmacology. Its structure, a six-carbon dicarboxylic acid with an amino group at the third position, positions it as a structural analogue of L-glutamate. This similarity is the cornerstone of its proposed biological activities, which are believed to diverge into two primary, yet distinct, mechanistic pathways:

-

Inhibition of Bacterial Glutamate Racemase: A critical enzyme in the biosynthesis of the bacterial cell wall.

-

Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor: A key player in excitatory synaptic transmission in the central nervous system.

This guide will dissect each of these potential mechanisms, providing the theoretical framework and practical experimental approaches required for their investigation.

Mechanism I: Inhibition of Bacterial Glutamate Racemase and Disruption of Peptidoglycan Synthesis

A compelling hypothesis for the antimicrobial potential of (S)-3-Aminohexanedioic acid lies in its ability to inhibit glutamate racemase (MurI). This enzyme is essential for the survival of a broad spectrum of bacteria.

The Critical Role of Glutamate Racemase in Bacteria

The bacterial cell wall is a rigid, protective layer composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptides. A unique and highly conserved feature of this peptide side chain is the presence of D-amino acids, particularly D-glutamate.[1] In most bacteria, the cellular pool of D-glutamate is generated from the stereoisomer L-glutamate by the enzyme glutamate racemase.[1]

The incorporation of D-glutamate is a crucial step in the formation of the pentapeptide precursor (UDP-NAM-pentapeptide) necessary for peptidoglycan synthesis.[2] Therefore, the inhibition of glutamate racemase depletes the bacterial cell of a vital building block, leading to compromised cell wall integrity, and ultimately, cell lysis and death.[1] This makes glutamate racemase an attractive target for the development of novel antibiotics.[1][3]

Proposed Inhibitory Action of (S)-3-Aminohexanedioic Acid

(S)-3-Aminohexanedioic acid, as a glutamate analogue, is postulated to act as a competitive or uncompetitive inhibitor of glutamate racemase.[4] It may bind to the active site of the enzyme, preventing the binding and conversion of the natural substrate, L-glutamate. The extended carbon chain compared to glutamate may allow for interactions with allosteric sites on the enzyme, potentially leading to a non-competitive or uncompetitive inhibition pattern.[1]

Diagram 1: Proposed Inhibition of Glutamate Racemase

Caption: Proposed mechanism of glutamate racemase inhibition.

Experimental Workflow for Validating Glutamate Racemase Inhibition

A rigorous investigation into the inhibition of glutamate racemase by (S)-3-Aminohexanedioic acid hydrochloride requires a multi-faceted approach, combining biochemical assays with whole-cell analyses.

The cornerstone of validating enzyme inhibition is the kinetic assay.[5][6][7] This allows for the determination of key inhibitory parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Protocol: Continuous Spectrophotometric Assay for Glutamate Racemase Activity

-

Principle: This assay couples the production of D-glutamate to the oxidation of D-amino acid oxidase (DAAO), which in the presence of horseradish peroxidase (HRP) and a suitable chromogen, produces a colored product that can be monitored spectrophotometrically.

-

Reagents:

-

Purified recombinant glutamate racemase

-

L-glutamate (substrate)

-

(S)-3-Aminohexanedioic acid hydrochloride (inhibitor)

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

Amplex Red (chromogenic substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, DAAO, HRP, and Amplex Red in a 96-well microplate.

-

Add varying concentrations of (S)-3-Aminohexanedioic acid hydrochloride to the appropriate wells.

-

Initiate the reaction by adding a fixed concentration of L-glutamate and glutamate racemase.

-

Immediately begin monitoring the increase in absorbance at 570 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot V₀ against substrate concentration at different inhibitor concentrations to generate Michaelis-Menten and Lineweaver-Burk plots.

-

Analyze these plots to determine Vmax, Km, and the mode of inhibition.[8]

-

Table 1: Hypothetical Enzyme Kinetic Data

| Inhibitor Conc. (µM) | Apparent Vmax (µmol/min) | Apparent Km (mM) |

| 0 | 100 | 2.5 |

| 10 | 100 | 5.0 |

| 20 | 100 | 7.5 |

| 50 | 100 | 15.0 |

This hypothetical data suggests a competitive inhibition model where the inhibitor increases the apparent Km without affecting Vmax.

To confirm that the enzymatic inhibition translates to a physiological effect, direct analysis of the bacterial cell wall composition is necessary.[9][10] A reduction in the D-glutamate content of the peptidoglycan following treatment with the compound would provide strong evidence for the proposed mechanism.

Protocol: UPLC-MS Analysis of Muropeptides

-

Principle: This method involves the isolation of peptidoglycan, its enzymatic digestion into individual muropeptide fragments, and their subsequent separation and identification using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[11]

-

Procedure:

-

Culture bacteria (e.g., Staphylococcus aureus or Escherichia coli) in the presence and absence of sub-lethal concentrations of (S)-3-Aminohexanedioic acid hydrochloride.

-

Isolate crude cell walls by boiling the bacterial pellet in SDS, followed by washing steps.[11]

-

Digest the isolated sacculi with a muramidase (e.g., mutanolysin or cellosyl) to break the glycan strands and release muropeptides.

-

Reduce the muropeptides with sodium borohydride.

-

Separate the muropeptides by reverse-phase UPLC.

-

Analyze the eluting peaks by mass spectrometry to identify and quantify the different muropeptide species, paying close attention to those containing D-glutamate.

-

-

Data Analysis:

-

Compare the muropeptide profiles of treated and untreated bacteria.

-

Quantify the relative abundance of muropeptides containing D-glutamate. A significant decrease in these species in the treated sample would support the inhibition of glutamate racemase.[9]

-

Diagram 2: Experimental Workflow for Cell Wall Analysis

Caption: Workflow for analyzing bacterial cell wall composition.

Mechanism II: Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor

The structural resemblance of (S)-3-Aminohexanedioic acid to L-glutamate also suggests a potential interaction with glutamate receptors in the mammalian central nervous system, particularly the N-Methyl-D-Aspartate (NMDA) receptor.

The NMDA Receptor: A Key Modulator of Synaptic Plasticity

The NMDA receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[12][13] It is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[14] For the receptor to be activated, both glutamate (binding to the GluN2 subunit) and a co-agonist, either glycine or D-serine (binding to the GluN1 subunit), must be present.[13] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane expels the Mg²⁺ ion, allowing for the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.[13]

Potential as an NMDA Receptor Antagonist

Given its structure, (S)-3-Aminohexanedioic acid could potentially act as an antagonist at the NMDA receptor. It might compete with glutamate for binding to the GluN2 subunit, thereby preventing receptor activation. The longer carbon backbone could also lead to a non-competitive or uncompetitive mode of antagonism by binding within the ion channel or at an allosteric site.[12][15]

Diagram 3: NMDA Receptor Signaling and Potential Antagonism

Caption: NMDA receptor activation and proposed antagonism.

Experimental Approaches to Characterize NMDA Receptor Antagonism

Investigating the effects of (S)-3-Aminohexanedioic acid on NMDA receptor function typically involves electrophysiological and behavioral studies.

Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of NMDA receptor-mediated currents.[16]

Protocol: Whole-Cell Patch-Clamp Recording

-

Principle: This technique allows for the measurement of ion flow through NMDA receptors in response to agonist application, and how this is affected by the presence of a potential antagonist.

-

Preparation:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External solution containing NMDA and glycine/D-serine, with low Mg²⁺ to relieve the voltage-dependent block.

-

Internal solution for the patch pipette.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Perfuse the cell with the external solution containing NMDA and co-agonist to elicit an inward current.

-

After a stable baseline response is established, co-apply (S)-3-Aminohexanedioic acid hydrochloride at various concentrations with the agonists.

-

Measure the amplitude of the NMDA-evoked current in the presence and absence of the compound.

-

-

Data Analysis:

-

Construct a concentration-response curve for the inhibition of the NMDA-mediated current by (S)-3-Aminohexanedioic acid hydrochloride.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the compound's potency.

-

By varying the concentration of the agonist (NMDA), one can determine the mode of antagonism (competitive vs. non-competitive).[16]

-

In vivo behavioral assays can provide insights into the physiological consequences of NMDA receptor antagonism.[12]

Protocol: MK-801-Induced Hyperlocomotion

-

Principle: Non-competitive NMDA receptor antagonists like MK-801 (dizocilpine) induce hyperlocomotor activity in rodents. A novel NMDA receptor antagonist is expected to either produce a similar effect or attenuate the effects of a known antagonist.

-

Procedure:

-

Acclimate rodents (mice or rats) to an open-field arena.

-

Administer (S)-3-Aminohexanedioic acid hydrochloride at various doses via an appropriate route (e.g., intraperitoneal injection).

-

Place the animals in the open-field arena and record their locomotor activity (distance traveled, rearing frequency, etc.) for a set period.

-

In a separate experiment, pre-treat animals with (S)-3-Aminohexanedioic acid hydrochloride before administering a standard dose of MK-801 and measure locomotor activity.

-

-

Data Analysis:

-

Compare the locomotor activity of animals treated with the compound to vehicle-treated controls.

-

Analyze whether the compound potentiates or attenuates the hyperlocomotor effects of MK-801.

-

Table 2: Hypothetical Behavioral Data

| Treatment Group | Total Distance Traveled (m) |

| Vehicle | 50 ± 5 |

| (S)-3-Aminohexanedioic acid (10 mg/kg) | 48 ± 6 |

| MK-801 (0.3 mg/kg) | 250 ± 20 |

| (S)-3-Aminohexanedioic acid + MK-801 | 150 ± 15 |

This hypothetical data suggests that (S)-3-Aminohexanedioic acid may have some NMDA receptor antagonist properties, as it attenuates the hyperlocomotor effects of MK-801.

Structural Elucidation of Binding Interactions

To definitively understand the mechanism of action at a molecular level, structural biology techniques are indispensable.

X-ray Crystallography

Solving the crystal structure of the target protein (glutamate racemase or the NMDA receptor ligand-binding domain) in complex with (S)-3-Aminohexanedioic acid can provide atomic-level details of the binding interactions.[17][18][19] This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogues.[20]

Protocol: Co-crystallization and Structure Determination

-

Principle: Growing a crystal of the target protein with the ligand bound in its active or allosteric site allows for the determination of the three-dimensional arrangement of atoms through X-ray diffraction.

-

Procedure:

-

Express and purify high-quality, homogenous target protein.

-

Screen for crystallization conditions for the protein alone (apo form).

-

Once initial crystals are obtained, perform co-crystallization trials by adding (S)-3-Aminohexanedioic acid hydrochloride to the crystallization setup.

-

Alternatively, soak existing apo-crystals in a solution containing the compound.

-

Collect X-ray diffraction data from the co-crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure.

-

-

Data Analysis:

Conclusion and Future Directions

(S)-3-Aminohexanedioic acid hydrochloride is a molecule with significant therapeutic potential, predicated on two primary, plausible mechanisms of action: the inhibition of bacterial glutamate racemase and the antagonism of the NMDA receptor. The experimental frameworks detailed in this guide provide a comprehensive roadmap for the rigorous scientific investigation of these hypotheses.

Future research should focus on a systematic application of these methodologies to:

-

Unequivocally determine the primary mechanism of action and inhibitory constants.

-

Elucidate the precise molecular interactions through structural biology.

-

Evaluate the compound's efficacy and safety in preclinical models of bacterial infection and neurological disorders.

The insights gained from such studies will be instrumental in guiding the potential translation of (S)-3-Aminohexanedioic acid hydrochloride from a promising chemical entity into a valuable therapeutic agent.

References

- An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. PubMed Central.

- Chemical Biology Tools for examining the bacterial cell wall. PubMed Central.

- Application Notes and Protocols for (Rac)-NMDAR Antagonist 1 in Behavioral Neuroscience Experiments. Benchchem.

- An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. NCBI.

- Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. IUCr Journals.

- X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed.

- Enzyme Kinetic Assay.

- Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. ASM Journals.

- The Crystallography of Enzymes: A Retrospective and Beyond. MDPI.

- An updated toolkit for exploring bacterial cell wall structure and dynamics. PMC - NIH.

- Enzyme Assays and Kinetics. LSU School of Medicine.

- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.

- What Are Enzyme Kinetic Assays?. Tip Biosystems.

- Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons. PubMed.

- NMDA Receptor Antagonists Research Guide. researchchemshub.com.

- Isolation & Preparation- Bacterial Cell Walls For Compositional Analysis l Protocol Preview. JoVE.

- Steady-state enzyme kinetics. The Biochemist - Portland Press.

- Glutamate racemase as a target for drug discovery. PubMed Central.

- NMDA receptor. Wikipedia.

- Resistance mechanism to an uncompetitive inhibitor of a single-substrate, single-product enzyme: a study of Helicobacter pylori glutam

- Pyridodiazepine Amines Are Selective Therapeutic Agents for Helicobacter pylori by Suppressing Growth through Inhibition of Glutamate Racemase but Are Predicted To Require Continuous Elevated Levels in Plasma To Achieve Clinical Efficacy. PMC - NIH.

- Pharmacology of NMDA Receptors. NCBI.

- Antibiotics inhibiting the synthesis of bacterial cell wall. YouTube.

Sources

- 1. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Pyridodiazepine Amines Are Selective Therapeutic Agents for Helicobacter pylori by Suppressing Growth through Inhibition of Glutamate Racemase but Are Predicted To Require Continuous Elevated Levels in Plasma To Achieve Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance mechanism to an uncompetitive inhibitor of a single-substrate, single-product enzyme: a study of Helicobacter pylori glutamate racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 7. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. An updated toolkit for exploring bacterial cell wall structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchchemshub.com [researchchemshub.com]

- 16. Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Chemical Properties of (S)-3-Aminohexanedioic Acid Hydrochloride

Executive Summary: This technical guide provides a comprehensive analysis of (S)-3-Aminohexanedioic acid hydrochloride, a chiral, non-proteinogenic amino acid derivative of significant interest to the scientific community. It serves as a crucial building block in pharmaceutical development, particularly for therapeutics targeting neurological disorders, and as a valuable tool in biochemical research.[1][2] This document details its chemical structure, physicochemical properties, spectroscopic profile, reactivity, applications, and safety protocols, offering researchers and drug development professionals a foundational resource for its effective use.

Introduction and Nomenclature

Overview and Significance

(S)-3-Aminohexanedioic acid hydrochloride, also known as (S)-3-aminoadipic acid hydrochloride, is an optically active derivative of adipic acid.[3] Its structure, featuring two carboxylic acid groups and a chiral amine center, makes it a highly versatile intermediate in asymmetric synthesis.[1] In the pharmaceutical sector, this compound is leveraged as a scaffold for creating novel drugs, especially those aimed at neurological and metabolic diseases, due to its potential to mimic or interact with biological pathways involving amino acids.[1][2] Its stability and high purity are critical for achieving reproducible and reliable experimental outcomes in both synthetic chemistry and biochemical studies.[1]

Compound Identification

Accurate identification is paramount in research and development. The key identifiers for (S)-3-Aminohexanedioic acid hydrochloride are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 61884-74-0 | [1][2][4] |

| IUPAC Name | (3S)-3-aminohexanedioic acid;hydrochloride | [2] |

| Molecular Formula | C₆H₁₁NO₄·HCl | [1] |

| Molecular Weight | 197.62 g/mol | [1][4] |

| Synonyms | (S)-3-Aminoadipic acid hydrochloride, H-β-HoGlu-OH·HCl, β-HomoGlu-OH·HCl | [1][4] |

| PubChem CID | 53395173 | [1] |

| MDL Number | MFCD01862872 | [1][4] |

Chemical Structure and Stereochemistry

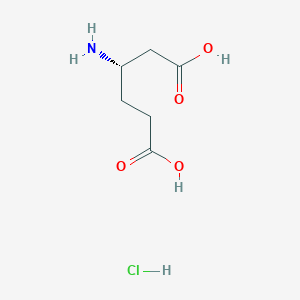

Molecular Structure

The structure of (S)-3-Aminohexanedioic acid hydrochloride consists of a six-carbon dicarboxylic acid backbone (hexanedioic acid) with an amino group substituted at the C-3 position. The presence of the hydrochloride salt protonates the amino group, forming an ammonium chloride salt, which enhances the compound's stability and water solubility.

Caption: 2D structure of (S)-3-Aminohexanedioic acid hydrochloride.

Stereochemistry

The designation "(S)" refers to the stereochemical configuration at the C-3 chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial for its biological activity and its utility in stereospecific synthesis. The optical purity of the compound is confirmed by its specific rotation.

-

Optical Rotation: [a]D25 = 21 ± 2º (c=1 in H₂O)[1].

This positive optical rotation confirms the presence of a specific enantiomer, which is essential for applications where chiral recognition is key, such as in designing enzyme inhibitors or receptor ligands.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. (S)-3-Aminohexanedioic acid hydrochloride is a stable, water-soluble solid, making it convenient for use in aqueous buffer systems common in biochemical and pharmaceutical research.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or solid | [1][5] |

| Purity | ≥ 98% (by NMR) | [1] |

| Solubility | Soluble in water | [6][7] |

| Melting Point | 189-190.5 °C (for the racemic free acid, DL-form) | [5] |

| pKa | 3.71 ± 0.10 (Predicted for the free acid) | [5] |

| Storage Conditions | Store at 0 - 8 °C, in a dry place under an inert atmosphere | [1][4][8] |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for any research-grade chemical. While specific spectra are batch-dependent, the expected data from key analytical techniques are described below.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the aliphatic chain. The proton at the C-3 position (α to the amino group) would appear as a multiplet. Protons on C-2, C-4, and C-5 would also exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons. The acidic protons of the carboxylic acids and the ammonium group are typically broad and may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its asymmetry. The two carbonyl carbons of the carboxylic acids would appear furthest downfield (approx. 170-180 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups. Key expected absorption bands include a broad peak around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acids), strong C=O stretching vibrations around 1700-1730 cm⁻¹, and N-H bending vibrations for the ammonium salt around 1500-1600 cm⁻¹.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would correspond to the molecular weight of the free acid (161.16 g/mol ), resulting in a peak at approximately 162.07.[3]

Protocol: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of amino acids. Since amino acids lack a strong chromophore, pre-column derivatization is required for UV or fluorescence detection.

Objective: To determine the purity of (S)-3-Aminohexanedioic acid hydrochloride using reversed-phase HPLC with pre-column derivatization.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve the compound in 0.1 M HCl to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Derivatization Agent: Prepare a solution of o-phthalaldehyde (OPA) for derivatizing the primary amine.[9]

-

Automated Derivatization: In the autosampler, mix a defined volume of the sample/standard with the OPA reagent in a borate buffer (pH ~10.2). Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.[9]

-

Injection: Immediately inject the derivatized sample onto the HPLC column.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse-AAA).

-

Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture.

-

Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the derivatized amino acid.

-

Flow Rate: 1.0 - 2.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

-

Data Analysis: Quantify the peak area of the derivatized product. Purity is calculated by comparing the main peak area to the total area of all detected peaks. The system's validity is confirmed by checking for sharp, symmetrical peaks and stable retention times.

Chemical Reactivity and Stability

Stability Profile

The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[1][4] As a dicarboxylic acid, it can decompose at very high temperatures and may be sensitive to strong oxidizing agents. The hydrochloride salt form is generally more stable against microbial degradation than the free amino acid.

Reactivity of Functional Groups

The molecule possesses three primary sites for chemical reactions: the amino group and the two carboxylic acid groups. This trifunctionality is the basis for its utility as a synthetic building block.

Caption: Key reactive sites on the molecule.

-

Amino Group: The primary amine, present as an ammonium salt, can be deprotonated to its nucleophilic free-base form to undergo reactions such as acylation (to form amides), alkylation, and reaction with chromogenic agents like ninhydrin for colorimetric quantification.[10]

-

Carboxylic Acid Groups: Both carboxyl groups can be activated for standard carboxylic acid chemistry. They can be converted to esters, acid chlorides, or amides (peptide bond formation). The differential reactivity between the C-1 and C-6 carboxyl groups could potentially be exploited through steric or electronic effects in carefully designed syntheses.

Applications in Research and Development

The unique structure of (S)-3-Aminohexanedioic acid hydrochloride makes it a valuable asset in multiple scientific domains.

Pharmaceutical Synthesis

As a chiral building block, it provides a stereochemically defined scaffold for constructing complex target molecules. Its constrained structure is particularly useful in designing ligands for receptors and enzymes in the central nervous system. It serves as a precursor in the development of novel therapeutics for neurological conditions.[1][2]

Prodrug Development

Amino acids are frequently used as "promoieties" in prodrug design to enhance the pharmaceutical properties of a parent drug.[11] By attaching a drug to (S)-3-Aminohexanedioic acid, its solubility, stability, and bioavailability can be improved.[12] Such amino acid-based prodrugs can hijack natural amino acid transporters in the intestine and at the blood-brain barrier, facilitating targeted drug delivery and improved absorption.[11][13]

Biochemical and Other Applications

-

Biochemical Research: It is used in studies of amino acid metabolism and as a non-natural amino acid for incorporation into synthetic peptides to probe protein structure and function.[1][2]

-

Food and Nutrition: It has been explored as a food additive to enhance nutritional profiles in supplements and as a component in animal feed to improve growth performance.[1][2]

-

Cosmetics: The compound is sometimes incorporated into skincare formulations for its potential moisturizing and skin-regenerating properties.[1][2]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data for similar compounds, (S)-3-Aminohexanedioic acid hydrochloride is classified with the following hazards:

-

GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2/2A), and potentially Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system irritation).[5][14]

-

Signal Word: Warning.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[16]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool (0-8 °C), dry, and well-ventilated area away from incompatible materials.[1][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[16]

Conclusion

(S)-3-Aminohexanedioic acid hydrochloride is a high-value chemical entity with a well-defined set of properties that make it indispensable for advanced chemical synthesis and biomedical research. Its chirality, trifunctional nature, and stability provide a robust platform for developing novel pharmaceuticals, particularly for neurological disorders. Understanding its chemical properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761516, (S)-3-Aminoadipic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

-

J&K Scientific. (n.d.). (S)-3-Aminoadipic acid hydrochloride | 61884-74-0. Retrieved from [Link]

-

Khan, K., et al. (2019). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. South African Journal of Chemistry, 72, 189-194. Retrieved from [Link]

-

Agilent. (n.d.). Safety Data Sheet: Amino Acid Standard. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note. Retrieved from [Link]

-

G. P. da Costa, et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(15), 4586. Retrieved from [Link]

-

Proclinical. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]

-

G. P. da Costa, et al. (2021). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. Retrieved from [Link]

-

Sultan, A. A., & Majed, N. O. (2020). Spectrophotometric Determination of Bromhexine Hydrochloride by Diazotization and Coupling Method in Its Pharmaceutical Preparations. Iraqi Journal of Science, 61(9), 2172-2181. Retrieved from [Link]

-

Rao, S., et al. (2005). Assay of bromhexine hydrochloride in pharmaceutical formulations by extraction spectrophotometry. Indian Journal of Chemical Technology. Retrieved from [Link]

-

ChemBK. (2024). (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE - Introduction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (S)-3-Aminoadipic acid | C6H11NO4 | CID 2761516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 61884-74-0|(S)-3-Aminohexanedioic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 3-aminohexanedioic acid | 5427-96-3 [chemicalbook.com]

- 6. CAS 5427-96-3: 3-Aminohexanedioic acid | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. carlroth.com [carlroth.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-3-Aminohexanedioic Acid Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of (S)-3-Aminohexanedioic acid hydrochloride, a chiral non-proteinogenic β-amino acid. The guide delves into the scientific context of the molecule, outlines robust strategies for its stereoselective synthesis, provides detailed experimental protocols, and concludes with the final salt formation. The methodologies described are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Scientific Context and Significance

(S)-3-Aminohexanedioic acid, also known as (S)-3-aminoadipic acid or L-β-homoglutamic acid, is a dicarboxylic β-amino acid. Unlike its α-amino acid counterparts, it is not found in proteins. The scientific interest in this and other β-amino acids stems from their unique structural properties. The additional carbon in the backbone allows β-amino acid polymers (β-peptides) to form stable, predictable secondary structures, such as helices and sheets, that are resistant to proteolytic degradation. This metabolic stability makes them highly valuable building blocks in medicinal chemistry for the development of novel therapeutics and peptidomimetics.

The hydrochloride salt form of (S)-3-Aminohexanedioic acid is typically preferred for laboratory and pharmaceutical applications. The salt formation protonates the amino group, rendering the molecule as a stable, crystalline solid with enhanced water solubility compared to the free amino acid (zwitterionic) form.

Strategic Approaches to Stereoselective Synthesis

The primary challenge in producing (S)-3-Aminohexanedioic acid is the precise control of the stereochemistry at the C3 position. The synthesis of a racemic mixture of 3-aminohexanedioic acid is relatively straightforward, but the isolation of the desired (S)-enantiomer requires a dedicated stereoselective strategy. Two principal pathways are employed in the field:

-

Direct Asymmetric Synthesis: This approach creates the desired (S)-enantiomer directly using a chiral catalyst, substrate, or reagent. Methods include biocatalytic routes, such as the asymmetric amination of a corresponding β-keto acid using transaminases, or chemical routes like asymmetric conjugate additions. While elegant, developing a novel asymmetric synthesis can be resource-intensive.

-

Racemic Synthesis followed by Chiral Resolution: This is a classical and often more practical approach. A racemic mixture of (±)-3-aminohexanedioic acid is first synthesized. Subsequently, the enantiomers are separated. The most common method for resolution is the formation of diastereomeric salts with a chiral resolving agent, leveraging the different physical properties (typically solubility) of the resulting diastereomers to effect separation via fractional crystallization.[1]

This guide will focus on the second, more established pathway, detailing the synthesis of the racemic acid followed by a representative protocol for chiral resolution.

Synthesis of Racemic (±)-3-Aminohexanedioic Acid

The synthesis of the racemic parent compound can be achieved through various established organic chemistry methods. A common approach involves the Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated dicarbonyl compound. The following protocol is a representative synthesis starting from diethyl glutaconate.

Experimental Protocol: Synthesis of (±)-3-Aminohexanedioic Acid

Step 1: Michael Addition of Benzylamine to Diethyl Glutaconate

-

Causality: Diethyl glutaconate serves as the Michael acceptor. Benzylamine is used as the nitrogen source; the benzyl group acts as a protecting group that can be readily removed in a later step via hydrogenolysis.

-

To a solution of diethyl glutaconate (1 eq.) in ethanol (5 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.1 eq.).

-

Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in diethyl ether and wash with 1M HCl to remove excess benzylamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield diethyl 3-(benzylamino)pentanedioate.

Step 2: Hydrolysis and Deprotection

-

Causality: Acidic hydrolysis is required to convert the diethyl ester groups to carboxylic acids. The conditions for hydrolysis (reflux in concentrated HCl) are harsh enough to simultaneously cleave the N-benzyl protecting group via protonolysis, revealing the primary amine.

-

Add concentrated hydrochloric acid (10 mL/g of ester) to the crude diethyl 3-(benzylamino)pentanedioate from the previous step.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Filter the crude product and wash with a small amount of cold acetone.

-

To purify, recrystallize the solid from a hot water/ethanol mixture. The resulting white crystalline solid is racemic (±)-3-aminohexanedioic acid hydrochloride.

-

To obtain the free amino acid for the resolution step, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (approx. pH 3-4) with a base like pyridine or 1M NaOH, causing the zwitterionic amino acid to precipitate. Filter and dry the solid.

Chiral Resolution of (±)-3-Aminohexanedioic Acid

Chiral resolution by diastereomeric salt formation is a robust and scalable method. The choice of resolving agent is critical and often determined empirically. For an acidic compound like 3-aminohexanedioic acid, a chiral base such as (R)-1-phenylethylamine or brucine would be suitable. The following is a representative protocol.

Diagram: Workflow for Chiral Resolution

Experimental Protocol: Chiral Resolution (Representative Method)

-

Diastereomeric Salt Formation:

-

Causality: The racemic acid reacts with a single enantiomer of a chiral base to form two diastereomeric salts. These salts are not mirror images and thus have different physical properties.

-

Dissolve racemic (±)-3-aminohexanedioic acid (1 eq.) in a minimal amount of boiling methanol or a methanol/water mixture.

-

In a separate flask, dissolve an equimolar amount (1 eq.) of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

-

Slowly add the resolving agent solution to the hot amino acid solution with stirring.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. One diastereomeric salt should preferentially crystallize due to lower solubility.

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt (e.g., the salt of the (S)-acid with the (R)-base).

-

The enantiomeric purity of the salt can be improved by recrystallizing it one or more times from the same solvent system.

-

-

Liberation of the Free (S)-Amino Acid:

-

Causality: The purified diastereomeric salt is treated with a strong acid to protonate the amino acid's carboxyl groups and the chiral base's amino group. The chiral base is then removed by extraction, liberating the desired enantiomerically pure amino acid.

-

Suspend the purified diastereomeric salt in water.

-

Add 2M HCl dropwise until the pH of the solution is approximately 1-2. This will break the salt bond.

-

Extract the aqueous solution with diethyl ether or dichloromethane several times to remove the protonated chiral resolving agent.

-

The aqueous layer now contains the enantiomerically enriched (S)-3-aminohexanedioic acid hydrochloride. To isolate the free amino acid, carefully adjust the pH to its isoelectric point as described previously, filter, and dry the precipitate.

-

Preparation of (S)-3-Aminohexanedioic Acid Hydrochloride

The final step is the conversion of the enantiomerically pure free amino acid into its hydrochloride salt for improved stability and handling.

Diagram: Hydrochloride Salt Formation

Experimental Protocol: Hydrochloride Salt Formation

-

Suspend the purified (S)-3-aminohexanedioic acid (1 eq.) in a minimal amount of ethanol or water.

-

Cool the suspension in an ice bath.

-

Slowly add a slight excess (1.1 eq.) of concentrated aqueous hydrochloric acid or pass anhydrous HCl gas through the suspension with stirring.

-

Stir the mixture for 1-2 hours as the free acid dissolves and the hydrochloride salt precipitates.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any excess HCl and to aid in drying.

-

Dry the final product, (S)-3-Aminohexanedioic acid hydrochloride, under vacuum.

Data Summary and Characterization

The identity, purity, and stereochemical integrity of the final product must be confirmed using standard analytical techniques.

| Parameter | Method | Expected Result |

| Chemical Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. |

| Purity | HPLC, Elemental Analysis | High purity (>98%). Elemental composition matches theoretical values. |

| Enantiomeric Purity | Chiral HPLC or Derivatization | High enantiomeric excess (>99% ee). |

| Specific Rotation | Polarimetry | A specific, non-zero optical rotation value confirming chirality. |

| Physical Properties | Melting Point | A sharp, defined melting point. |

References

-

Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to (S)-3-Aminohexanedioic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-Aminohexanedioic acid hydrochloride, a chiral non-proteinogenic β-amino acid. Given its structural similarity to the excitatory neurotransmitter glutamate, this molecule serves as a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the realm of neuroscience. This document will delve into its chemical properties, synthesis strategies, potential biological activities, and practical applications, offering insights for researchers in drug discovery and development.

Introduction: The Significance of β-Amino Acids in Drug Design

β-amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon. This seemingly subtle structural change imparts significant and advantageous properties to peptides and small molecule therapeutics. The incorporation of β-amino acids can induce stable secondary structures in peptides, such as helices and turns, and critically, it often confers enhanced resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs[1][2].

(S)-3-Aminohexanedioic acid, also known as (S)-β-homoglutamic acid, is a particularly interesting β-amino acid due to its structural analogy to L-glutamic acid. This relationship suggests its potential to interact with the glutamatergic system, which is central to excitatory neurotransmission in the mammalian brain[3][4]. Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. (S)-3-Aminohexanedioic acid hydrochloride is the stable, water-soluble salt form of this compound, making it convenient for experimental use[1].

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-3-Aminohexanedioic acid hydrochloride is essential for its effective use in research and development.

| Property | Value | Source |

| Systematic Name | (3S)-3-aminohexanedioic acid hydrochloride | |

| Synonyms | (S)-3-Aminoadipic acid hydrochloride, L-β-Homoglutamic acid hydrochloride | |

| CAS Number | 61884-74-0 | [1] |

| Molecular Formula | C₆H₁₂ClNO₄ | N/A |

| Molecular Weight | 197.62 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Optical Rotation | [α]D25 = +21 ± 2° (c=1 in H₂O) | [1] |

| Storage | 0 - 8 °C, inert atmosphere | [1] |

Synthesis of (S)-3-Aminohexanedioic Acid Hydrochloride

The enantioselective synthesis of β-amino acids is a topic of significant interest in organic chemistry. While a specific, detailed protocol for the synthesis of (S)-3-Aminohexanedioic acid hydrochloride is not extensively documented in publicly available peer-reviewed literature, a plausible and efficient route can be devised based on established methodologies for related compounds. The Arndt-Eistert homologation followed by a Wolff rearrangement is a classic and effective method for converting an α-amino acid to its β-amino acid counterpart[5].

Representative Synthetic Pathway: Wolff Rearrangement

This proposed pathway starts from the readily available and enantiopure L-glutamic acid.

Caption: Potential modulation of glutamatergic signaling.

While direct, quantitative binding data for (S)-3-Aminohexanedioic acid at various glutamate receptors is scarce in the literature, its structural similarity to glutamate makes it a candidate for interaction. For instance, the alpha-isomer, (R)-α-aminoadipic acid, is known to be a selective antagonist at the NMDA receptor.[6] This provides a strong rationale for investigating the (S)-β-isomer as a potential modulator of NMDA receptor activity or other glutamate receptors and transporters (EAATs).[7] Its constrained conformation due to the β-amino acid structure could lead to unique selectivity profiles.

Application in Peptide Synthesis

(S)-3-Aminohexanedioic acid hydrochloride is a valuable building block for solid-phase peptide synthesis (SPPS), allowing for the creation of peptidomimetics with modified backbones. The presence of the β-amino acid can enforce specific secondary structures and increase the peptide's half-life in biological systems by conferring resistance to enzymatic degradation.

Analytical and Quality Control Methods

Ensuring the purity and identity of (S)-3-Aminohexanedioic acid hydrochloride is paramount for reproducible experimental results.

| Analytical Method | Expected Outcome |

| ¹H NMR | A spectrum consistent with the structure, showing characteristic peaks for the aliphatic chain protons and the α-proton adjacent to the amino group. |

| ¹³C NMR | Signals corresponding to the two distinct carboxyl carbons, the four aliphatic carbons, with chemical shifts indicative of their local electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free amino acid or its fragments. |

| Chiral HPLC | A single peak confirming the enantiomeric purity of the (S)-isomer when run on a suitable chiral column. |

| Elemental Analysis | Percentages of C, H, N, and Cl consistent with the molecular formula C₆H₁₂ClNO₄. |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, such as a suitably protected derivative of (S)-3-Aminohexanedioic acid, into a peptide chain on a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (including the protected (S)-3-Aminohexanedioic acid derivative)

-

Solid-phase resin (e.g., Wang or Rink Amide resin)

-

N,N'-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. The activated carboxyl group reacts with the free amine on the resin-bound peptide to form a new peptide bond.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

ADME and Toxicology Considerations

For any compound intended for therapeutic development, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicological profile, is mandatory.[8]

-

Absorption: As a small, water-soluble amino acid derivative, oral bioavailability may be limited. Prodrug strategies could be employed to enhance absorption.[9]

-

Distribution: Its polarity suggests it may not readily cross the blood-brain barrier, which would be a critical consideration for CNS-targeted therapies.

-

Metabolism: The metabolic fate of β-amino acids is not as well-characterized as that of their α-counterparts. Potential metabolic pathways would need to be investigated using in vitro systems (e.g., liver microsomes) and in vivo models.

-

Excretion: The compound is likely excreted renally.

-

Toxicology: No specific toxicology data for (S)-3-Aminohexanedioic acid is readily available. However, studies on the related compound DL-α-aminoadipic acid have shown gliotoxic effects at high concentrations.[10] Therefore, a comprehensive toxicological assessment, including cytotoxicity assays, would be a necessary step in its development.

Conclusion

(S)-3-Aminohexanedioic acid hydrochloride is a chiral building block with significant potential in medicinal chemistry and drug development. Its structural analogy to L-glutamic acid makes it a compelling candidate for the exploration of novel modulators of the glutamatergic system. Furthermore, its nature as a β-amino acid offers the opportunity to design peptidomimetics with enhanced stability and defined conformations. While extensive biological characterization of this specific molecule is still needed, this guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to leverage its unique structural features in their scientific endeavors.

References

- Arcanjo, N. M., et al. (2019). In vitro study on the effect of oxidized amino acids on gut microbiota.

- Davies, M. J. (2005). The oxidative environment and protein damage. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 93-109.

- Díaz-Velasco, J., et al. (2020). α-Aminoadipic acid, a biomarker of protein oxidation, induces mitochondrial dysfunction and apoptosis in human intestinal Caco-2 cells. Food and Chemical Toxicology, 135, 110912.

- Estévez, M., & Xiong, Y. L. (2019). Dietary protein oxidation: A silent threat to human health? Critical Reviews in Food Science and Nutrition, 59(7), 1097-1113.

- Johnson, M. P., et al. (2003). A novel allosteric potentiator of the metabotropic glutamate receptor subtype 2 selectively enhances receptor activation by the endogenous ligand L-glutamate. Journal of Pharmacology and Experimental Therapeutics, 305(3), 897-905.

- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004.

- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.

- Ishikawa, Y., & Mine, S. (1983). Aminoadipic acid toxic effects on retinal glial cells. Japanese Journal of Ophthalmology, 27(1), 107-118.

- Goethals, S., et al. (2020). Dietary oxidized protein impacts the gut microbiota and inflammatory status in a pig model. Food & Function, 11(3), 2269-2281.

- Luna, A., et al. (2021). An in vitro assay of the effect of lysine oxidation end-product, α-aminoadipic acid, on the redox status and gene expression in probiotic Lactobacillus reuteri PL503. Probiotics and Antimicrobial Proteins, 13(5), 1336-1346.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Pinkerton, A. B., et al. (2004). Allosteric potentiators of the metabotropic glutamate receptor subtype 2 (mGluR2). Part 1: Identification and synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepine- and 2,3,4,5-tetrahydro-1H-3-benzazepine-derived mGluR2 potentiators. Bioorganic & Medicinal Chemistry Letters, 14(22), 5629-5632.

- Seebach, D., et al. (2009). Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. Synthesis, 2009(01), 1-32.

- Stadtman, E. R., & Oliver, C. N. (1991). Metal-catalyzed oxidation of proteins. Physiological consequences. Journal of Biological Chemistry, 266(4), 2005-2008.

- Spyropoulos, P., et al. (2011). The role of the gut microbiome in the pathogenesis of inflammatory bowel disease. Current Gastroenterology Reports, 13(1), 39-47.

- Utrera, M., & Estévez, M. (2012). Fate of α-aminoadipic and γ-glutamic semialdehydes in fresh pork sausages and their contribution to the final load of protein carbonyls. Journal of Agricultural and Food Chemistry, 60(4), 1107-1113.

- Utrera, M., et al. (2012). Protein oxidation in emulsion-type meat products. Journal of Food Science, 77(1), C57-C63.

- Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.

- White, J., et al. (1950). New Synthesis of α-Aminoadipic Acid. Journal of the American Chemical Society, 72(12), 5553-5554.

- Vrbanac, J. J., & Slauter, R. W. (2017). Chapter 3 – ADME in Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 40-65). Elsevier.

- Schaffhauser, H., et al. (2003). A novel, non-competitive, and selective allosteric antagonist of the metabotropic glutamate receptor subtype 2. Molecular Pharmacology, 64(4), 798-810.

- Shornikova, A. V., et al. (1997). Lactobacillus reuteri as a therapeutic agent in acute diarrhea in young children. Journal of Pediatric Gastroenterology and Nutrition, 24(4), 399-404.

- Estaras, C., et al. (2020). The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. Food and Chemical Toxicology, 145, 111594.

- Fontana, A. C., et al. (2017). The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders. Annals of the New York Academy of Sciences, 1403(1), 53-70.

- Hu, J., et al. (2004). Discovery of a novel and potent class of pyrimidine-based allosteric potentiators of metabotropic glutamate receptor 2 (mGluR2). Bioorganic & Medicinal Chemistry Letters, 14(15), 3879-3882.

- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.

- Bonnefous, C., et al. (2005). Biphenyl-indanone A: a new positive allosteric modulator of the metabotropic glutamate receptor subtype 2. Bioorganic & Medicinal Chemistry Letters, 15(18), 4184-4188.

- Hashimoto, K. (2014). Targeting the glutamatergic system in the pharmacotherapy of schizophrenia. Expert Opinion on Therapeutic Targets, 18(10), 1113-1128.

- Macek, T. A., et al. (1996). Presynaptic inhibition of excitatory transmission by a metabotropic glutamate receptor in the rat hippocampus. The Journal of Physiology, 496(Pt 1), 123–137.

- Ohishi, H., et al. (1993).

- Schoepp, D. D. (2001). Unveiling the functions of presynaptic metabotropic glutamate receptors in the central nervous system. Journal of Pharmacology and Experimental Therapeutics, 299(1), 12-20.

- Kennedy, T. (2018). Managing the DMPK crisis – the key to successful drug discovery and development. Drug Discovery Today, 23(11), 1836-1842.

- Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-716.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Biological actions of beta-hydroxy-l-glutamic acid, a synthesized structural analogue of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Architecture of Plasma Alpha‐Aminoadipic Acid Reveals a Relationship With High‐Density Lipoprotein Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors [mdpi.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Aminoadipic acid toxic effects on retinal glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Aminohexanedioic Acid Hydrochloride: A Technical Guide to Unlocking its Research Potential

Foreword: The Untapped Versatility of a Unique Amino Acid Analog

In the landscape of biochemical research and pharmaceutical development, the exploration of novel molecular entities that can serve as versatile building blocks or bioactive molecules is paramount. (S)-3-Aminohexanedioic acid hydrochloride, a chiral derivative of adipic acid, represents one such compound of significant interest. Its structural similarity to the excitatory neurotransmitter glutamate, combined with its nature as a β-amino acid, positions it at the intersection of neuroscience and peptide chemistry. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of (S)-3-Aminohexanedioic acid hydrochloride, grounded in its chemical properties and known biological activities. We will delve into its potential mechanisms of action, provide detailed experimental frameworks, and explore its utility in the synthesis of novel peptides and as a tool for investigating neurological pathways.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of (S)-3-Aminohexanedioic acid hydrochloride is crucial for its effective application in research.

| Property | Value | Reference |

| Synonyms | (S)-3-Aminoadipic acid hydrochloride, L-β-Homoglutamic acid hydrochloride | [1][2] |

| CAS Number | 61884-74-0 | [1] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

| Solubility | Soluble in water and methanol (sparingly) | [2] |

| Storage | Store at 0-8°C in an inert atmosphere | [1] |

(S)-3-Aminohexanedioic acid hydrochloride is a stable compound under recommended storage conditions. For all experimental procedures, it is advised to use high-purity grade (≥97%) material to ensure reproducibility of results.

Potential Research Applications: A Dual Focus

The research applications of (S)-3-Aminohexanedioic acid hydrochloride can be broadly categorized into two primary areas: its role as a unique building block in peptide synthesis and its potential as a neuroactive agent due to its structural analogy to glutamate.

A Unique Moiety for Peptide and Peptidomimetic Synthesis

As a β-amino acid, (S)-3-Aminohexanedioic acid offers a unique structural motif for the synthesis of peptides and peptidomimetics. The introduction of a β-amino acid into a peptide backbone can confer several advantageous properties, including increased resistance to enzymatic degradation and the ability to form novel secondary structures.

Caption: A generalized workflow for the incorporation of (S)-3-Aminohexanedioic acid into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines the manual synthesis of a simple di-β-peptide to illustrate the use of (S)-3-Aminohexanedioic acid hydrochloride as a building block.

Materials:

-

Fmoc-protected (S)-3-Aminohexanedioic acid

-

Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell Wang resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Dissolve Fmoc-(S)-3-Aminohexanedioic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the coupling solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling:

-

Repeat step 2 with the next desired Fmoc-protected amino acid.

-

-

Final Fmoc Deprotection:

-

Repeat step 3.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

A Probe for Neurological Research: The Glutamate Analog Hypothesis

(S)-3-Aminohexanedioic acid's structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system, suggests its potential to interact with glutamate receptors and transporters. This makes it a valuable tool for investigating glutamatergic neurotransmission and its role in neurological disorders. Research on the closely related compound, α-aminoadipic acid, has demonstrated gliotoxic effects, particularly from the L-isomer, which acts as a glutamate analog and is taken up by astrocytes.[3][4] This provides a strong rationale for investigating the neuroactive properties of (S)-3-Aminohexanedioic acid.

Caption: A hypothesized mechanism of action for (S)-3-Aminohexanedioic acid in the central nervous system, based on its analogy to glutamate.

This protocol provides a framework for assessing the potential gliotoxic effects of (S)-3-Aminohexanedioic acid.

Materials:

-

Primary astrocyte cultures from neonatal rodents

-

(S)-3-Aminohexanedioic acid hydrochloride

-

Cell culture medium (e.g., DMEM/F12 with supplements)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Propidium iodide (PI) and Hoechst 33342 stains

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate primary astrocytes and allow them to reach 80-90% confluency.

-

Treatment:

-

Prepare a stock solution of (S)-3-Aminohexanedioic acid hydrochloride in sterile water or culture medium.

-

Treat astrocyte cultures with a range of concentrations of the compound (e.g., 10 µM to 1 mM) for 24-48 hours. Include a vehicle-only control.

-

-

Cytotoxicity Assessment (LDH Assay):

-

Collect the cell culture supernatant at the end of the treatment period.

-

Measure LDH release according to the manufacturer's instructions. Increased LDH release is indicative of cell membrane damage.

-

-

Cell Viability Staining (PI/Hoechst):

-

Stain the treated cells with PI (a marker of dead cells) and Hoechst 33342 (stains the nuclei of all cells).

-

Visualize the cells using a fluorescence microscope and quantify the percentage of PI-positive cells.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity or cell death for each concentration of (S)-3-Aminohexanedioic acid hydrochloride compared to the control.

-

Determine the EC₅₀ value for gliotoxicity.

-

Future Directions and Unexplored Potential

The research applications of (S)-3-Aminohexanedioic acid hydrochloride are far from fully elucidated. Several exciting avenues for future investigation exist:

-

Neuroprotection vs. Neurotoxicity: While the glutamate analog hypothesis suggests potential excitotoxicity, it is also plausible that derivatives of (S)-3-Aminohexanedioic acid could be designed to have neuroprotective effects by modulating glutamate receptor activity.

-

Enzymatic Studies: Investigating the interaction of (S)-3-Aminohexanedioic acid with enzymes involved in glutamate metabolism, such as glutamine synthetase, could provide valuable insights into its mechanism of action.

-

Pharmacokinetic and In Vivo Studies: To translate the in vitro findings into potential therapeutic applications, comprehensive pharmacokinetic studies and evaluation in animal models of neurological disorders are necessary.

-

Novel Biomaterials: The unique structural properties of peptides containing (S)-3-Aminohexanedioic acid could be exploited for the development of novel biomaterials with specific folding and self-assembly characteristics.

Conclusion

(S)-3-Aminohexanedioic acid hydrochloride is a compound with significant and diverse research potential. Its utility as a non-proteinogenic amino acid for the synthesis of modified peptides is clear, offering a pathway to novel therapeutics and biomaterials with enhanced stability and unique structural features. Furthermore, its structural resemblance to glutamate opens up a compelling avenue for its use as a pharmacological tool to dissect the complexities of glutamatergic neurotransmission and its role in neuropathologies. The experimental frameworks provided in this guide serve as a starting point for researchers to explore and unlock the full potential of this intriguing molecule. As our understanding of the intricate interplay of molecules in biological systems deepens, the value of versatile compounds like (S)-3-Aminohexanedioic acid hydrochloride in advancing scientific discovery will undoubtedly continue to grow.

References

-

PubChem. (S)-3-Aminohexanedioic acid hydrochloride. [Link]

-

ChemBK. (S)-3-AMINO-HEXANEDIOIC ACID HYDROCHLORIDE. [Link]

- Huck, S., Grass, F., & Hatten, M. E. (1984). The glutamate analogue alpha-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro. Neuroscience, 12(3), 783–791.

- Olney, J. W., de Gubareff, T., & Collins, J. F. (1980). Stereospecificity of the gliotoxic and anti-neurotoxic actions of alpha-aminoadipate. Neuroscience Letters, 19(3), 277–282.

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.

- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.

- Shamu, T., & Taylor, W. R. (2009). Practical guide to solid-phase peptide synthesis. Chemical Society Reviews, 38(8), 2248–2257.

- Panattoni, M., & Costa, E. (1986). The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes. Journal of Neurochemistry, 46(5), 1459–1464.

Sources

- 1. Subunit-Specific Regulation of NMDA Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gliotoxic effects of alpha-aminoadipic acid on monolayer cultures of dissociated postnatal mouse cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The glutamate analogue alpha-aminoadipic acid is taken up by astrocytes before exerting its gliotoxic effect in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glio-toxic mechanism of alpha-aminoadipic acid on cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-3-Aminohexanedioic Acid Hydrochloride: A Key Building Block for Drug Discovery and Peptide Synthesis

For Immediate Release

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-3-Aminohexanedioic acid hydrochloride (CAS Number: 61884-74-0), a chiral non-proteinogenic amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, physicochemical properties, and its applications as a versatile building block in the creation of novel therapeutics and complex peptides.

Core Compound Identification and Structure

(S)-3-Aminohexanedioic acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-aminoadipic acid. Its structure features a hexanedioic acid backbone with an amino group at the C-3 position, bestowing it with unique conformational properties compared to its alpha-amino acid analogue, glutamic acid.

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 61884-74-0[1][2] |

| Molecular Formula | C₆H₁₂ClNO₄ |